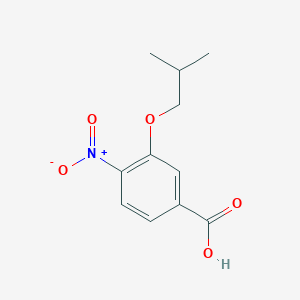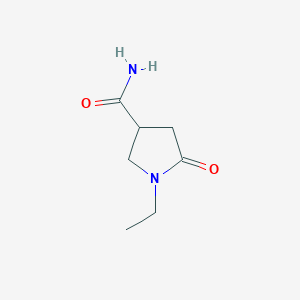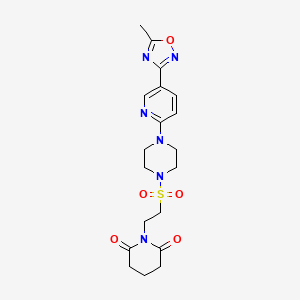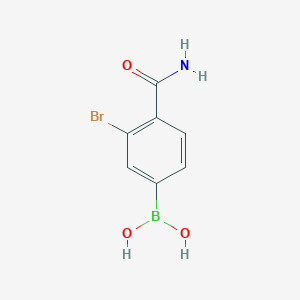![molecular formula C13H14BrN3OS B2365754 2-[(5-bromopyridin-2-yl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide CAS No. 1241215-79-1](/img/structure/B2365754.png)
2-[(5-bromopyridin-2-yl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-bromopyridin-2-yl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-[(5-bromopyridin-2-yl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide involves its ability to inhibit certain enzymes. It has been found to be a potent inhibitor of the enzyme glycogen synthase kinase-3β, which plays a role in various cellular processes. By inhibiting this enzyme, 2-[(5-bromopyridin-2-yl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide can potentially have therapeutic effects in various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(5-bromopyridin-2-yl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide have been extensively studied. It has been found to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various inflammatory and neurological diseases. It has also been found to have anti-cancer properties, making it a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[(5-bromopyridin-2-yl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide in lab experiments include its high potency and specificity. It has been found to be a potent inhibitor of certain enzymes, making it a useful tool in studying the role of these enzymes in various cellular processes. However, one limitation of using this compound is its potential toxicity, which could limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2-[(5-bromopyridin-2-yl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide. One potential direction is the development of new drugs based on this compound, particularly for the treatment of inflammatory, neurological, and cancerous diseases. Another potential direction is the study of its properties for use in materials science, particularly for the development of new materials with unique properties. Additionally, further studies are needed to determine the potential toxicity of this compound and its effects on various cellular processes.
Synthesis Methods
The synthesis of 2-[(5-bromopyridin-2-yl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide involves the reaction of 5-bromopyridin-2-ylthiol with N-(1-cyano-1-cyclopropylethyl)acetamide in the presence of a base. The reaction yields the desired product in good yield and purity.
Scientific Research Applications
2-[(5-bromopyridin-2-yl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide has been extensively studied for its potential applications in various fields. It has been found to be a potent inhibitor of certain enzymes, making it a promising candidate for drug development. It has also been studied for its potential use in the field of materials science, as it has been found to have unique properties that could be useful in the development of new materials.
properties
IUPAC Name |
2-(5-bromopyridin-2-yl)sulfanyl-N-(1-cyano-1-cyclopropylethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3OS/c1-13(8-15,9-2-3-9)17-11(18)7-19-12-5-4-10(14)6-16-12/h4-6,9H,2-3,7H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRJNQSPQBBCKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CSC2=NC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(5-Chlorothiophen-2-yl)propyl]but-2-ynamide](/img/structure/B2365671.png)



![1-{2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholin-4-yl}prop-2-en-1-one](/img/structure/B2365677.png)
![N-[3-(2,5-dimethylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2365678.png)

![Methyl 2-(4-acetylbenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2365682.png)
![2-butyl-6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2365683.png)
![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-ethoxyphenyl)oxalamide](/img/structure/B2365684.png)


![N-(2,5-difluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2365693.png)
